molecular formula C24H28N4O2S B1224159 2-(2-Methylphenoxy)-1-[4-(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]ethanone

2-(2-Methylphenoxy)-1-[4-(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]ethanone

Cat. No. B1224159
M. Wt: 436.6 g/mol
InChI Key: VAIMDXGIRALYIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methylphenoxy)-1-[4-(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]ethanone is a N-arylpiperazine.

Scientific Research Applications

Synthesis of Pyrimidine Derivatives

Research has explored the synthesis of various pyrimidine derivatives, particularly focusing on selanyl derivatives. These derivatives are prepared by reacting sodium diselenide with specific compounds, followed by other reactions to form diverse derivatives, including those incorporating the 5,6,7,8-tetrahydro-1-benzothieno[2,3-d]pyrimidine structure (Alshahrani et al., 2018).

Characterization and Synthesis of Novel Derivatives

Studies have also been conducted on the synthesis and characterization of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety. These derivatives are synthesized using enaminones with different substituted benzaldehydes (Bhat et al., 2018).

Electrochemical Synthesis Approaches

Electrochemical synthesis has been employed to create new mono and di-substituted hydroquinone and benzoquinone derivatives. This process involves the oxidation of certain phenol derivatives in the presence of arylsulfinic acids, leading to the synthesis of innovative compounds (Nematollahi et al., 2014).

Development of Anti-inflammatory and Analgesic Agents

Research has been conducted on synthesizing novel compounds derived from visnaginone and khellinone with potential applications as anti-inflammatory and analgesic agents. These compounds are synthesized through various reactions, including those involving piperazine or morpholine derivatives (Abu‐Hashem et al., 2020).

Synthesis of Heterocyclic Compounds

Various studies have focused on synthesizing new heterocyclic compounds, such as benzo[1,4]oxazines and benzothiazolines. These compounds are characterized using NMR spectroscopy and X-ray crystallography, revealing their complex structures and potential applications in scientific research (Santes et al., 1999).

properties

Product Name

2-(2-Methylphenoxy)-1-[4-(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]ethanone

Molecular Formula

C24H28N4O2S

Molecular Weight

436.6 g/mol

IUPAC Name

2-(2-methylphenoxy)-1-[4-(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]ethanone

InChI

InChI=1S/C24H28N4O2S/c1-16-7-3-5-9-19(16)30-15-21(29)27-11-13-28(14-12-27)23-22-18-8-4-6-10-20(18)31-24(22)26-17(2)25-23/h3,5,7,9H,4,6,8,10-15H2,1-2H3

InChI Key

VAIMDXGIRALYIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=C4C5=C(CCCC5)SC4=NC(=N3)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methylphenoxy)-1-[4-(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]ethanone
Reactant of Route 2
Reactant of Route 2
2-(2-Methylphenoxy)-1-[4-(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]ethanone
Reactant of Route 3
Reactant of Route 3
2-(2-Methylphenoxy)-1-[4-(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]ethanone
Reactant of Route 4
Reactant of Route 4
2-(2-Methylphenoxy)-1-[4-(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]ethanone
Reactant of Route 5
Reactant of Route 5
2-(2-Methylphenoxy)-1-[4-(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]ethanone
Reactant of Route 6
Reactant of Route 6
2-(2-Methylphenoxy)-1-[4-(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]ethanone

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